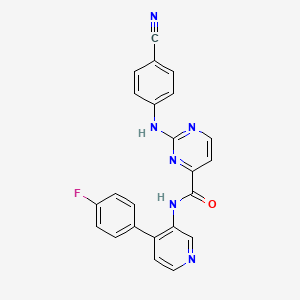
GSK-3 inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycogen Synthase Kinase-3 inhibitor 3 is a small molecule inhibitor that targets Glycogen Synthase Kinase-3, a serine/threonine kinase involved in various cellular processes. Glycogen Synthase Kinase-3 plays a crucial role in regulating glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of Glycogen Synthase Kinase-3 has been explored as a therapeutic strategy for various diseases, including cancer, diabetes, neurodegenerative disorders, and psychiatric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycogen Synthase Kinase-3 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor. Commonly, the synthesis involves:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific moieties that enhance the inhibitor’s potency and selectivity .
Industrial Production Methods
Industrial production of Glycogen Synthase Kinase-3 inhibitor 3 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
Glycogen Synthase Kinase-3 inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The inhibitor can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Glycogen Synthase Kinase-3 inhibitor 3, as well as substituted analogs with modified functional groups. These products can exhibit different biological activities and pharmacokinetic properties .
Scientific Research Applications
Glycogen Synthase Kinase-3 inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of Glycogen Synthase Kinase-3 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of Glycogen Synthase Kinase-3 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, diabetes, Alzheimer’s disease, and bipolar disorder. .
Mechanism of Action
Glycogen Synthase Kinase-3 inhibitor 3 exerts its effects by binding to the active site of Glycogen Synthase Kinase-3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. Key molecular targets and pathways involved include:
Wnt/β-catenin pathway: Inhibition of Glycogen Synthase Kinase-3 stabilizes β-catenin, promoting its accumulation and activation of Wnt target genes.
Insulin signaling pathway: Inhibition of Glycogen Synthase Kinase-3 enhances insulin signaling by preventing the phosphorylation and inactivation of glycogen synthase.
Neuroprotective pathways: Glycogen Synthase Kinase-3 inhibition has been shown to reduce tau phosphorylation and amyloid-beta production, providing neuroprotective effects in Alzheimer’s disease models
Comparison with Similar Compounds
Glycogen Synthase Kinase-3 inhibitor 3 can be compared with other Glycogen Synthase Kinase-3 inhibitors based on its potency, selectivity, and pharmacokinetic properties. Similar compounds include:
Lithium chloride: A well-known Glycogen Synthase Kinase-3 inhibitor used in the treatment of bipolar disorder.
Tideglusib: A small molecule inhibitor of Glycogen Synthase Kinase-3 that has been investigated for the treatment of Alzheimer’s disease and progressive supranuclear palsy.
CHIR99021: A potent and selective Glycogen Synthase Kinase-3 inhibitor commonly used in stem cell research
Glycogen Synthase Kinase-3 inhibitor 3 is unique in its specific binding mode and selectivity profile, making it a valuable tool for studying Glycogen Synthase Kinase-3-related pathways and developing new therapeutic strategies .
Properties
Molecular Formula |
C23H15FN6O |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-(4-cyanoanilino)-N-[4-(4-fluorophenyl)pyridin-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H15FN6O/c24-17-5-3-16(4-6-17)19-9-11-26-14-21(19)29-22(31)20-10-12-27-23(30-20)28-18-7-1-15(13-25)2-8-18/h1-12,14H,(H,29,31)(H,27,28,30) |
InChI Key |
QLWFPXXGZGCHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)C(=O)NC3=C(C=CN=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


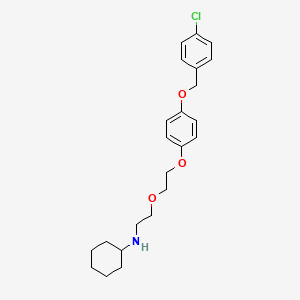
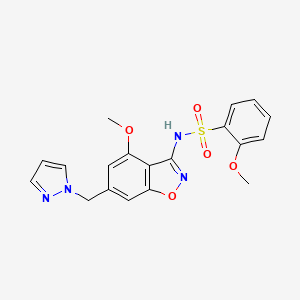
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10861493.png)
![N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)
![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861499.png)
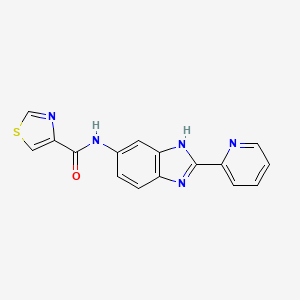
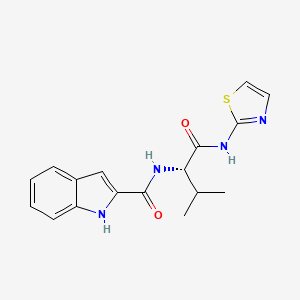
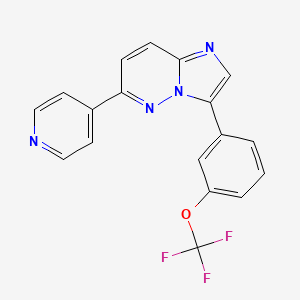
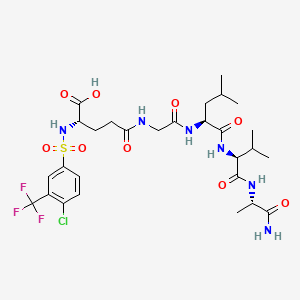
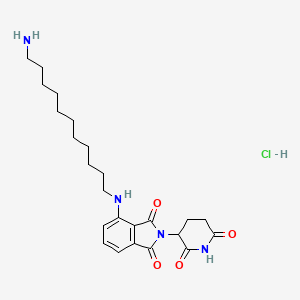
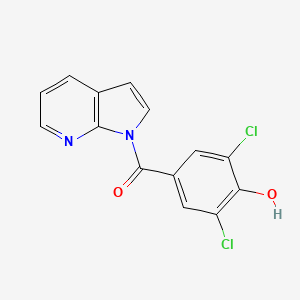
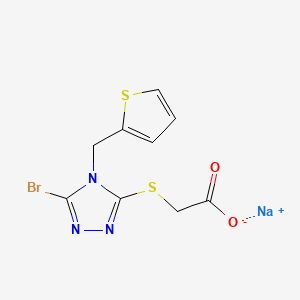
![(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)
![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)
